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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B088870

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

3-Hydroxy-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical
compounds, most notably the multi-target tyrosine kinase inhibitor, crizotinib.[1][2] This
aromatic heterocyclic organic compound, with the molecular formula C5H4N203, appears as a
light yellow to light brown crystalline solid.[3] Its structure, featuring both a hydroxyl and a nitro
group on the pyridine ring, makes it a valuable building block in medicinal chemistry and
organic synthesis.[3][4] This guide provides a comprehensive overview of the primary synthetic
routes to 3-hydroxy-2-nitropyridine, with a focus on experimental protocols, comparative
data, and reaction workflows.

Physicochemical Properties
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Property Value Reference
CAS Number 15128-82-2 [1][5]
Molecular Formula C5H4N203 [1][5]
Molecular Weight 140.10 g/mol [5]
Appearance Light yellow powder/crystals [11[3]
Melting Point 69-71 °C [1]

Boiling Point 69-71 °C (average) [1]

Slightly soluble in water, better
Solubility solubility in organic solvents [4]

like alcohols and ethers.

Synthetic Methodologies

The synthesis of 3-hydroxy-2-nitropyridine primarily involves the nitration of 3-
hydroxypyridine. Several methods have been reported, each with distinct advantages and
disadvantages concerning yield, safety, and environmental impact.

Method 1: Nitration with Mixed Acid (Concentrated
H2S04 and HNO:3)

This is a traditional and widely reported method for the synthesis of 3-hydroxy-2-
nitropyridine.[1] It involves the direct nitration of 3-hydroxypyridine using a mixture of
concentrated sulfuric acid and concentrated nitric acid. While effective, this method is often
criticized for its use of highly corrosive acids, which poses environmental and equipment-
related challenges.[1]

Experimental Protocol:
A detailed procedure was reported in the Journal of Organic Chemistry.[6]

» Dissolution: With ice water cooling and efficient stirring, 96 g (1.0 mole) of 3-hydroxypyridine
is gradually added to 650 ml of concentrated sulfuric acid. The addition should take
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approximately 20 minutes, ensuring the internal temperature does not exceed 30°C.

 Nitration: A cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric

acid is added gradually over 3-5 hours. The reaction is maintained at a temperature of 40 to

45°C without external cooling.

e Quenching and Extraction: The mixture is allowed to stand overnight (about 16 hours) and

then poured into 2 liters of ice and water. The solution is neutralized to a pH of 1 to 4 and

extracted three times with ether or methylene chloride.

 Purification: The organic extract is dried over MgSOea, filtered, and the solvent is removed

under reduced pressure to yield the crude product. Further purification can be achieved by

sublimation at 50°C (<1 mm) to give a yellow crystalline product.[6]

Quantitative Data:

Parameter

Value

Reference

Starting Material

3-hydroxypyridine

[6]

Concentrated H2S0a4,

Reagents [6]
Concentrated HNOs
<30°C (dissolution), 40-45°C
Temperature o [6]
(nitration)
Yield 75% [6]
Workflow Diagram:
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Workflow for Mixed Acid Nitration

Method 2: Nitration with Metal Nitrate and Concentrated
Sulfuric Acid

An alternative to using a pre-mixed nitrating acid is the in-situ generation of nitric acid from a
nitrate salt in concentrated sulfuric acid. A Chinese patent discloses a method using potassium
nitrate (KNOs).[7] This approach is reported to reduce the generation of acid mist and improve

safety and control over the reaction.[7]
Experimental Protocol:
o Dissolution: 3-hydroxypyridine is dissolved in concentrated sulfuric acid.

« Nitration: Anhydrous KNOs is slowly added in batches to the solution. The reaction mixture is
then heated to 40°C and stirred for 2 hours.

e Work-up: The reaction mixture is poured into water. The pH of the solution is adjusted to 6.5
using solid NaHCOs. The mixture is left to stand overnight, and the precipitate is collected by
filtration and dried.[7]
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Quantitative Data:

Parameter Value Reference
Starting Material 3-hydroxypyridine [7]
Reagents Concentrated H2SOa, KNOs [7]
Molar Ratio (3-HP:KNO3) 1:1.2 [7]
Temperature 40°C [7]
pH (Work-up) 6.5 [7]
Yield 49.7% [7]

Workflow Diagram:

Click to download full resolution via product page
Workflow for KNO3/H2SOa Nitration

Method 3: Nitration with Metal Nitrate and Acetic
Anhydride

This method represents a significant improvement in terms of environmental impact and
reaction yield by avoiding the use of concentrated sulfuric and nitric acids.[1][8] A metal nitrate,
such as KNOs, is used in combination with acetic anhydride.
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Experimental Protocol:

¢ Reaction Setup: In a three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate,
4.2g of KNOs, and 21ml of acetic anhydride.[5][8]

e Reaction: The mixture is heated to 45°C with magnetic stirring until the reaction is complete.

o Work-up: After cooling to room temperature, the mixture is suction filtered. The filtrate's pH is
adjusted to neutral with a saturated NaOH solution.

o Extraction and Purification: The aqueous layer is extracted 3-4 times with ethyl acetate. The
combined organic extracts are treated with activated carbon and refluxed for 1 hour. After
cooling and filtering, the filtrate is dried with anhydrous magnesium sulfate, filtered, and
concentrated on a rotary evaporator. The resulting product is then dried in an oven.[5][8]

Quantitative Data:

Parameter Value (Example 1) Value (Example 2) Reference
Starting Material 10g 3-hydroxypyridine  50g 3-hydroxypyridine  [2][8]
Ethyl acetate, KNOs, Ethyl acetate, KNOs,
Reagents ) ) ) ) [2][8]
Acetic anhydride Acetic anhydride
Temperature 45°C 45°C [2][8]
Yield 81% (11.99) 90% (669) [2][8]

Workflow Diagram:

Click to download full resolution via product page
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Workflow for KNOs/Acetic Anhydride Nitration

Conclusion

The synthesis of 3-hydroxy-2-nitropyridine can be achieved through several nitration
pathways of 3-hydroxypyridine. While the traditional mixed-acid method is well-established,
modern approaches utilizing metal nitrates, particularly in combination with acetic anhydride,
offer significant advantages in terms of yield, safety, and environmental friendliness. The choice
of synthetic route will depend on the specific requirements of the laboratory or production
facility, balancing factors such as cost, scale, and environmental regulations. The data and
protocols presented in this guide provide a solid foundation for researchers and drug
development professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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